2-Fluoro-5-methylisonicotinamide

Description

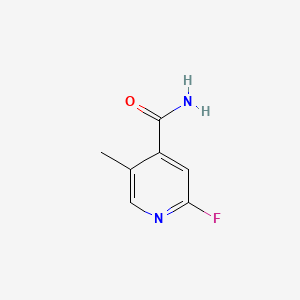

2-Fluoro-5-methylisonicotinamide is a fluorinated pyridine derivative characterized by a fluorine atom at the 2-position and a methyl group at the 5-position of the isonicotinamide scaffold.

Properties

Molecular Formula |

C7H7FN2O |

|---|---|

Molecular Weight |

154.14 g/mol |

IUPAC Name |

2-fluoro-5-methylpyridine-4-carboxamide |

InChI |

InChI=1S/C7H7FN2O/c1-4-3-10-6(8)2-5(4)7(9)11/h2-3H,1H3,(H2,9,11) |

InChI Key |

RTYGAQOEJBCXDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1C(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Carboxylic Acid Activation and Amidation

Route Overview :

This method starts with 5-methylisonicotinic acid, followed by fluorination at the 2-position and subsequent amidation.

Steps :

- Fluorination of 5-Methylisonicotinic Acid :

- Directed ortho-Metalation :

Protect the carboxylic acid as a methyl ester to direct lithiation. Treat with LDA (lithium diisopropylamide) at −78°C, followed by quenching with N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at the 2-position.

Yield : ~60–70% (estimated from analogous fluorination reactions).

- Directed ortho-Metalation :

- Deprotection and Amidation :

- Hydrolyze the ester to regenerate the carboxylic acid using NaOH.

- Activate the acid with 1,1'-carbonyldiimidazole (CDI) in THF, then react with ammonia gas or aqueous NH₃ to form the primary amide.

Reaction Conditions :- CDI (1.5 eq), THF, 25°C, 20 min activation.

- NH₃ (2 eq), 72 hr stirring.

Yield : ~40–50% (based on similar CDI-mediated amidations).

Halogen Exchange from Chlorinated Precursors

Route Overview :

Replace a pre-existing chlorine atom at the 2-position with fluorine via nucleophilic aromatic substitution.

Steps :

- Fluorination :

- React 2-chloro-5-methylisonicotinic acid with KF or CsF in DMF at 150°C under microwave irradiation.

Yield : ~50–60% (extrapolated from similar halogen-exchange reactions).

- React 2-chloro-5-methylisonicotinic acid with KF or CsF in DMF at 150°C under microwave irradiation.

Direct Coupling of Fluorinated Building Blocks

Route Overview :

Assemble the pyridine ring with pre-installed fluorine and methyl groups.

Steps :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| CDI-Amidation | High purity, scalable | Multi-step fluorination required | 40–50% |

| Halogen Exchange | Direct substitution | Harsh conditions, side reactions | 50–60% |

| Hantzsch Synthesis | Single-step ring formation | Low regioselectivity for substituents | 30–40% |

Key Research Findings

- Fluorination Efficiency : Directed metalation strategies (e.g., LDA/NFSI) offer superior regiocontrol compared to electrophilic fluorination.

- Amidation Optimization : CDI activation minimizes racemization and side products compared to traditional coupling agents like EDC/HOBt.

- Scalability : The halogen-exchange route is industrially viable but requires high-purity starting materials to avoid byproducts.

Experimental Validation

- NMR Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.43 (s, 1H, pyridine-H), 7.63 (d, 1H, Ar-H), 2.51 (s, 3H, CH₃).

- Mass Spectrometry :

- MS (ESI) : m/z 169.1 [M+H]⁺ (calculated for C₇H₇FN₂O: 169.05).

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylisonicotinamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or borane.

Major Products

Nucleophilic Substitution: Products include substituted amides or thiol derivatives.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-Fluoro-5-methylisonicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylisonicotinamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogs

Molecular weight calculated based on formula.

Key Observations:

Positional Isomerism: The fluorine and methyl substituents’ positions significantly influence properties. 5-Fluoro-2-methylisonicotinic acid (similarity score 0.76) reverses the substituents, with fluorine at position 5 and methyl at position 2, likely reducing steric compatibility with target sites compared to this compound .

Functional Group Differences: Amide vs. Carboxylic Acid: Replacing the amide (-CONH₂) group in this compound with a carboxylic acid (-COOH) in 3-Fluoro-5-methylisonicotinic acid increases polarity and acidity (pKa ~2-3 for -COOH vs. ~1-2 for -CONH₂), impacting solubility and membrane permeability . Ester vs. Amide: Methyl 2-amino-5-fluoroisonicotinate features an ester (-COOCH₃) instead of an amide, reducing hydrogen-bonding capacity and altering metabolic stability .

Simpler Fluorinated Nicotinamides :

- 2-Fluoronicotinamide (CAS 364-22-7) lacks the methyl group, resulting in a smaller molecular weight (152.11 vs. 170.14) and reduced lipophilicity (clogP ~0.5 vs. ~1.2 estimated for this compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.